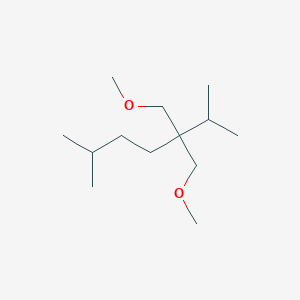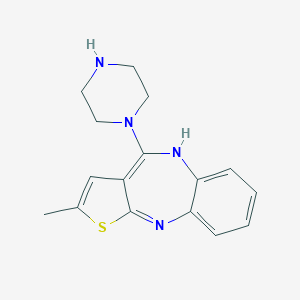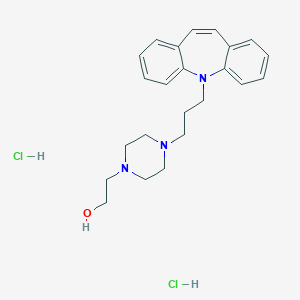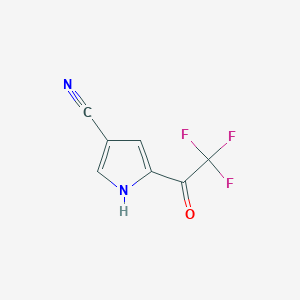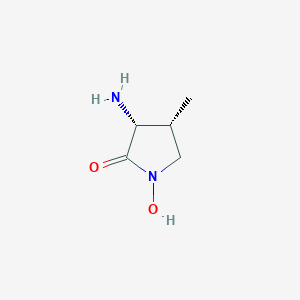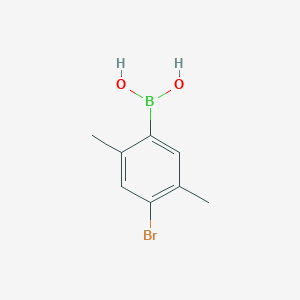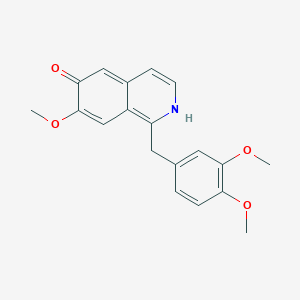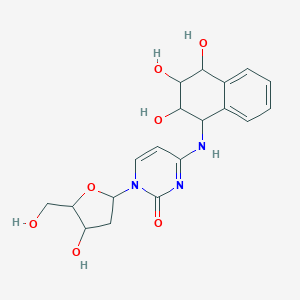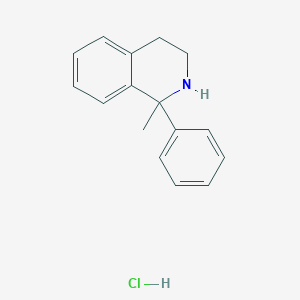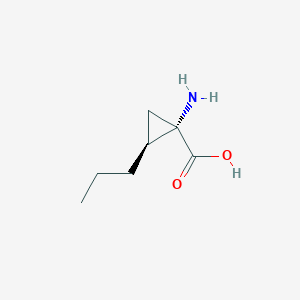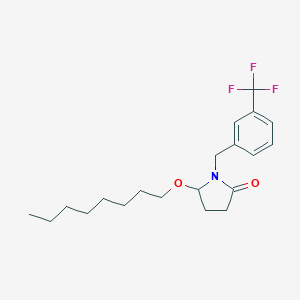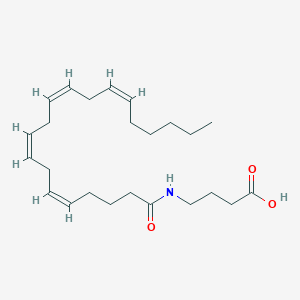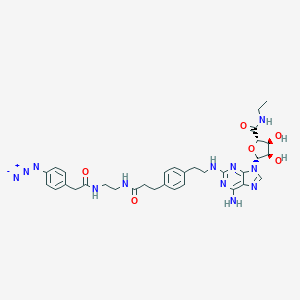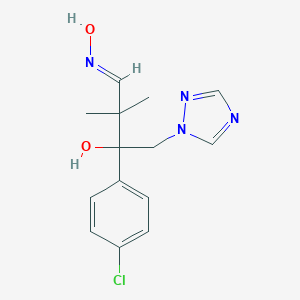
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation, fungal and bacterial growth, and cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime can have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antifungal and antibacterial properties by inhibiting the growth of certain fungi and bacteria. Additionally, it has been studied for its potential to induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime in lab experiments is its potential to be used as a therapeutic agent in various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime. These include further studies on its potential use as a therapeutic agent in various diseases, exploring its mechanism of action, and investigating its potential side effects. Additionally, research can be conducted to develop more efficient synthesis methods and explore its potential applications in other fields of scientific research.
In conclusion, 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Métodos De Síntesis
The synthesis of 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime involves the reaction of 4-chlorobenzaldehyde, dimethyl acetal, and hydroxylamine hydrochloride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions in ethanol and produces the desired compound in good yield.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antifungal, and antibacterial properties. Additionally, it has been explored for its potential use as a therapeutic agent in cancer treatment.
Propiedades
Número CAS |
126489-86-9 |
|---|---|
Nombre del producto |
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime |
Fórmula molecular |
C14H17ClN4O2 |
Peso molecular |
308.76 g/mol |
Nombre IUPAC |
(4E)-2-(4-chlorophenyl)-4-hydroxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C14H17ClN4O2/c1-13(2,7-18-21)14(20,8-19-10-16-9-17-19)11-3-5-12(15)6-4-11/h3-7,9-10,20-21H,8H2,1-2H3/b18-7+ |
Clave InChI |
JPKARLXXWXJTKF-CNHKJKLMSA-N |
SMILES isomérico |
CC(C)(/C=N/O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES |
CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES canónico |
CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Sinónimos |
Bay U 3625 Bay U 3625, (+-)-isomer Bay-U 3625 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



